Boc-D-Leu-OH Boc-D-Leu-OH
Brand Name: Vulcanchem
CAS No.: 16937-99-8
VCID: VC21540877
InChI: InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol

Boc-D-Leu-OH

CAS No.: 16937-99-8

Cat. No.: VC21540877

Molecular Formula: C11H23NO5

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Leu-OH - 16937-99-8

CAS No. 16937-99-8
Molecular Formula C11H23NO5
Molecular Weight 249.3 g/mol
IUPAC Name (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
Standard InChI Key URQQEIOTRWJXBA-DDWIOCJRSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O
SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Chemical Identity and Structure

Basic Information

Boc-D-Leu-OH refers to the D-isomer of leucine protected with a tert-butyloxycarbonyl (Boc) group at the amino terminus. This compound is frequently encountered in its monohydrate form (Boc-D-Leu-OH·H₂O). The chemical identity parameters of this compound are summarized in Table 1.

Table 1: Chemical Identity of Boc-D-Leu-OH

ParameterInformation
Chemical Name(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
CAS Number16937-99-8 (hydrate); 200937-17-3 (also referenced)
Molecular FormulaC₁₁H₂₁NO₄ (anhydrous); C₁₁H₂₁NO₄·H₂O (monohydrate)
Molecular Weight231.29 g/mol (anhydrous); 249.3 g/mol (monohydrate)
SMILES NotationCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
InChI KeyURQQEIOTRWJXBA-DDWIOCJRSA-N

Structural Characteristics

Boc-D-Leu-OH contains a D-configured leucine amino acid with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. The Boc group serves as a protective strategy for the alpha-amino function during peptide synthesis, preventing unwanted side reactions. The D-configuration refers to the stereochemistry at the alpha carbon, which is opposite to the naturally occurring L-leucine found in proteins .

Physical and Chemical Properties

Physical State and Appearance

Boc-D-Leu-OH is available in different forms: the monohydrate appears as a white crystalline powder, while the anhydrous form is typically an oil. The water of hydration can be removed by heating the Boc-D-Leu-OH·H₂O in a vacuum oven .

Physicochemical Properties

The key physicochemical properties of Boc-D-Leu-OH are presented in Table 2, which summarizes important parameters for research and application considerations.

Table 2: Physicochemical Properties of Boc-D-Leu-OH

PropertyValueReference
Melting Point80-84°C (monohydrate)
Boiling Point356°C
Flash Point79°C
Optical Rotation+21.5° to +26.5° (c=2 in acetic acid)
SolubilitySoluble in DMSO (100 mg/mL); low water solubility; soluble in organic solvents (methanol, ethanol)
pH (in solution)Reported in specifications

Analytical Methods and Quality Assessment

Identification Methods

Identification of Boc-D-Leu-OH can be performed using several analytical techniques:

  • Infrared (IR) spectroscopy: Comparing against reference spectrum

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR, ¹³C-NMR, and occasionally ³¹P-NMR

  • Optical rotation measurement

  • Mass spectrometry

Applications in Research and Industry

Peptide Synthesis

Boc-D-Leu-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS), a methodology for creating peptides in a controlled, step-wise manner. The Boc protecting group serves as a temporary protection for the alpha-amino group, which can be selectively removed under acidic conditions without affecting other functional groups in the peptide chain .

The use of D-amino acids like Boc-D-Leu-OH in peptides can:

  • Enhance proteolytic stability

  • Induce specific conformational changes

  • Create peptides with novel biological properties

Pharmaceutical Research

The D-isomer of leucine has been identified to possess specific biological activities that differ from its L-counterpart. Research has shown that D-leucine exhibits:

  • Potent anti-seizure effects

  • Action as an auto-inhibitor of lactic streptococci

These properties make Boc-D-Leu-OH a valuable starting material in pharmaceutical research for the development of peptide-based therapeutics with enhanced stability against enzymatic degradation.

Solution and Stock Preparation

For research applications requiring precise concentrations, Table 3 provides guidance on preparing stock solutions of Boc-D-Leu-OH at various concentrations.

Table 3: Stock Solution Preparation Guide for Boc-D-Leu-OH

Concentration1 mg5 mg10 mg
1 mM4.0112 mL20.0562 mL40.1123 mL
5 mM0.8022 mL4.0112 mL8.0225 mL
10 mM0.4011 mL2.0056 mL4.0112 mL

Volume of solvent (mL) required to prepare stock solutions at the specified concentrations

Comparison with Related Compounds

Comparison with L-Isomer

Boc-D-Leu-OH differs from its L-isomer (Boc-L-Leu-OH) primarily in stereochemistry, which leads to significant differences in biological activity and application. Table 4 compares key properties of these isomers.

Table 4: Comparison of Boc-D-Leu-OH and Boc-L-Leu-OH

PropertyBoc-D-Leu-OHBoc-L-Leu-OH
CAS Number16937-99-813139-15-6
Optical Rotation+21.5° to +26.5°−25±0.5°
Natural OccurrenceUnnatural isomerCorresponds to naturally occurring amino acid
Primary ApplicationsResearch, specialized peptidesStandard peptide synthesis, mimics natural proteins

The D-configuration provides unique properties, particularly resistance to proteolytic enzymes that typically degrade L-amino acid-containing peptides .

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